The compound belongs to the class of heterocyclic organic compounds, specifically imidazole derivatives. Such compounds are often utilized in pharmaceutical chemistry and organic synthesis due to their diverse reactivity and ability to form stable intermediates.
The synthesis of DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with an appropriate amine. The following are key details regarding the synthesis process:
The molecular structure of DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate can be represented by its structural formula, highlighting the imidazole ring and the attached functional groups:
The compound's structure can be visualized using the SMILES notation: CC(C)(C)OC(=O)NC1=CN(C(=O)OC(C)(C)C)CN1C(=O)OC(C)(C)C
, which provides insight into its connectivity and spatial arrangement .
DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate is involved in several significant chemical reactions:
The mechanism by which DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate operates involves the formation of a stable carbamate linkage with amines. This linkage is crucial as it prevents the amine from participating in unwanted side reactions during synthetic processes. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, thereby releasing the amine for subsequent reactions. This selective protection-deprotection strategy is vital in multi-step organic syntheses .
The physical and chemical properties of DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate include:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development .
DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate finds extensive use in several scientific fields:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3